(3S,4S)-4-Amino-tetrahydro-furan-3-carboxylic acid
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Overview
Description
(3S,4S)-4-Amino-tetrahydro-furan-3-carboxylic acid is an organic compound with a unique structure that includes a tetrahydrofuran ring substituted with an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-tetrahydro-furan-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a furan derivative.
Cyclization: The precursor undergoes cyclization to form the tetrahydrofuran ring. This step often involves the use of a Lewis acid catalyst to facilitate the ring closure.
Amination: The introduction of the amino group is achieved through nucleophilic substitution reactions. Common reagents include ammonia or primary amines.
Deprotection and Functionalization: If the starting material was protected, deprotection steps are necessary to reveal the functional groups. The carboxylic acid group is introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires:
Efficient Catalysts: To increase yield and reduce reaction times.
Continuous Flow Reactors: For better control over reaction conditions and scalability.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Amino-tetrahydro-furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: Both the amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Esters and Amides: From oxidation reactions.
Secondary and Tertiary Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
(3S,4S)-4-Amino-tetrahydro-furan-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential role in metabolic pathways and enzyme interactions.
Industrial Applications: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Amino-tetrahydro-furan-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating biological responses.
Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-Hydroxy-4-methyloctanoic acid: Shares a similar tetrahydrofuran ring structure but differs in functional groups.
(3S,4S)-3-Methyl-4-{[6-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranosyl]oxy}octanoic acid: Another compound with a tetrahydrofuran ring but with different substituents.
Uniqueness
Functional Group Diversity: The presence of both amino and carboxylic acid groups in (3S,4S)-4-Amino-tetrahydro-furan-3-carboxylic acid provides unique reactivity and versatility in chemical synthesis.
Biological Activity: Its potential to interact with enzymes and receptors makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
(3S,4S)-4-aminooxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCUSSMGNVVSBC-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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